molecular formula C19H32ClNO3 B14744223 2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride CAS No. 1237-70-3

2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride

Cat. No.: B14744223
CAS No.: 1237-70-3
M. Wt: 357.9 g/mol
InChI Key: OFSZLDAAJPNYSE-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a phenylpropoxy group, and a propanoate ester. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(diethylamino)ethanol with 2-methyl-2-(1-phenylpropoxy)propanoic acid in the presence of a dehydrating agent to form the ester linkage. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The phenylpropoxy group may enhance the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to alter biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)ethyl hydroxy (2-methylphenyl)phenylacetate hydrochloride
  • 2-(diethylamino)-1-phenylethyl phenylcarbamate hydrochloride
  • 1-[2-(diethylamino)ethyl] 2-methyl phthalate hydrochloride

Uniqueness

2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

CAS No.

1237-70-3

Molecular Formula

C19H32ClNO3

Molecular Weight

357.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride

InChI

InChI=1S/C19H31NO3.ClH/c1-6-17(16-12-10-9-11-13-16)23-19(4,5)18(21)22-15-14-20(7-2)8-3;/h9-13,17H,6-8,14-15H2,1-5H3;1H

InChI Key

OFSZLDAAJPNYSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)OC(C)(C)C(=O)OCCN(CC)CC.Cl

Origin of Product

United States

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